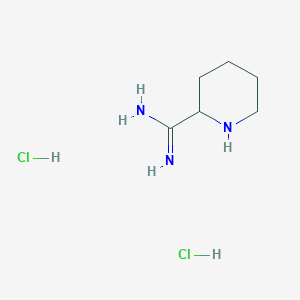

Piperidine-2-carboximidamide dihydrochloride

説明

特性

IUPAC Name |

piperidine-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.2ClH/c7-6(8)5-3-1-2-4-9-5;;/h5,9H,1-4H2,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMFQMPACKHNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Piperidine-2-carboximidamide dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with cyanamide under acidic conditions to form the carboximidamide group. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of piperidine-2-carboximidamide dihydrochloride typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions

Piperidine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines .

科学的研究の応用

Piperidine-2-carboximidamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial agents.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of piperidine-2-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Related Compounds

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

- Structure : A benzimidazole core substituted with a fluorine atom and a piperidine ring.

- The benzimidazole moiety distinguishes it from the simpler piperidine-carboximidamide structure.

- Applications : Likely used in medicinal chemistry for targeting enzymes or receptors where aromatic stacking is critical .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: A pyrimidine ring with amino and aminomethyl substituents. Empirical formula: C₆H₁₀N₄·2HCl.

- Key Features : Lacks the piperidine ring but shares the dihydrochloride salt form. The pyrimidine core is a common scaffold in nucleoside analogs.

- Applications: Potential use in antiviral or anticancer drug development due to pyrimidine’s role in DNA/RNA synthesis .

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

- Structure : Combines a pyrimidine ring with a piperidine-4-amine group. CAS: 1179369-48-2.

- Key Features: The pyrimidine-piperidine hybrid structure offers dual hydrogen-bonding and basicity.

- Applications : Likely a building block for kinase inhibitors or GPCR-targeted compounds .

2-(Piperidin-1-yl)pyridine-3-carboximidamide Dihydrochloride

- Structure : Pyridine ring with a piperidine substituent and carboximidamide group. Molecular formula: C₁₁H₁₇ClN₄.

- Key Features : Replaces pyrimidine with pyridine, altering electronic properties and steric bulk. The carboximidamide group is retained, suggesting similar reactivity to the parent compound.

- Applications : May serve as a precursor for metal coordination complexes or protease inhibitors .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| Piperidine-2-carboximidamide dihydrochloride | Not provided | Likely C₆H₁₂N₃·2HCl | ~229.1 (est.) | Piperidine + carboximidamide | Organic synthesis, drug research |

| 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride | Not provided | Likely C₁₂H₁₄Cl₂FN₃ | ~314.2 (est.) | Benzimidazole + fluorine + piperidine | Enzyme/receptor targeting |

| 4-Amino-5-Aminomethyl-2-Methylpyrimidine dihydrochloride | Not provided | C₆H₁₀N₄·2HCl | 219.1 | Pyrimidine + dual amino groups | Antiviral/anticancer agents |

| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 1179369-48-2 | C₉H₁₆Cl₂N₄ | 263.2 | Pyrimidine + piperidine-4-amine | Kinase/GPCR inhibitors |

| 2-(Piperidin-1-yl)pyridine-3-carboximidamide dihydrochloride | 1221725-44-5 | C₁₁H₁₇ClN₄ | 240.7 | Pyridine + piperidine + carboximidamide | Protease inhibitors, metal ligands |

Research Findings and Functional Insights

- Solubility and Basicity : The dihydrochloride form in all compounds enhances water solubility, critical for in vitro assays. Piperidine-2-carboximidamide’s amidine group provides strong basicity, enabling interactions with acidic residues in proteins .

- Structural Versatility : Pyrimidine-containing analogs (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine) are favored in nucleotide-related drug design, while benzimidazole derivatives (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole) exploit aromaticity for target binding .

- Safety Considerations : Compounds like 1-(Pyrimidin-2-yl)piperidin-4-amine are restricted to lab use, emphasizing the need for rigorous toxicity profiling before therapeutic development .

生物活性

Piperidine-2-carboximidamide dihydrochloride is a compound that has garnered attention in the scientific community for its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their pharmacological versatility, often acting as scaffolds in drug design due to their ability to interact with various biological targets. The unique structure of piperidine allows for modifications that can enhance biological activity, making it a focal point in medicinal chemistry .

Anticancer Properties

Piperidine-2-carboximidamide dihydrochloride has shown promising anticancer activity. In a study evaluating piperine-carboximidamide hybrids, compounds similar to piperidine-2-carboximidamide were tested against human cancer cell lines. One derivative demonstrated a GI50 value of 0.77 µM against multiple cancer types, indicating significant antiproliferative effects . The mechanism involves the inhibition of key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Target | GI50 (µM) | IC50 (nM) |

|---|---|---|---|

| Compound 5 | EGFR | 0.77 | 89 |

| Compound 5 | CDK2 | - | 14 |

| Compound 5 | c-Met | - | 4.1 |

Antiviral Activity

The antiviral potential of piperidine derivatives has also been explored. Research indicates that certain piperidine compounds exhibit inhibitory effects on influenza virus channels, particularly the M2 protein. For example, a spiro-piperidine derivative showed an IC50 value significantly lower than that of amantadine, highlighting its potential as an antiviral agent . Furthermore, piperidine derivatives have been investigated for their ability to inhibit SARS-CoV-2 main protease, suggesting their relevance in combating viral infections .

The biological activity of piperidine-2-carboximidamide dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a substrate-competitive inhibitor for various kinases involved in cancer progression and viral replication.

- Cell Cycle Arrest : By inhibiting key signaling pathways, these compounds can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Studies have shown that certain piperidine derivatives can trigger apoptotic pathways by increasing levels of cytochrome C .

Case Study 1: Anticancer Efficacy

In vitro studies on the antiproliferative effects of piperine-carboximidamide hybrids revealed that these compounds could effectively inhibit cancer cell growth at nanomolar concentrations. The most potent derivative not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways.

Case Study 2: Antiviral Research

A recent investigation into the antiviral properties of piperidine derivatives highlighted their effectiveness against both wild-type and mutant strains of influenza A virus. These studies utilized electrophysiological techniques to demonstrate the binding affinity and inhibitory potency of these compounds against viral channels.

Q & A

Q. What are the key safety protocols for handling this compound in accordance with OSHA and EPA guidelines?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles). Spills require neutralization with sodium bicarbonate followed by absorption with vermiculite. Waste disposal must comply with EPA Subtitle C (hazardous waste) using licensed contractors. Document all exposures via OSHA Form 301 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。